molecular formula C14H8F4O2 B596259 4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261772-16-0

4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Cat. No. B596259
M. Wt: 284.21
InChI Key: OJPQFNKVFUCGPT-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H8F4O2 . It has a molecular weight of 284.21 . The IUPAC name for this compound is 2-fluoro-4’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid” is 1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) . This code provides a standard way to encode the molecular structure using text.

The melting point of a similar compound, “4-Fluoro-3-(trifluoromethyl)benzoic acid”, is 114-116 °C .

Scientific Research Applications

Metabolic Studies

4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid and its derivatives have been extensively studied for their metabolic fate in biological systems. Research by Ghauri et al. (1992) explored the metabolic pathways of substituted benzoic acids, including derivatives similar to 4-fluoro-3-(4-trifluoromethylphenyl)benzoic acid, in rats. These studies utilized computational chemistry, NMR spectroscopy, and pattern recognition to understand the steric and electronic properties influencing metabolic outcomes. The results highlighted the importance of phase II glucuronidation or glycine conjugation reactions in metabolizing these compounds, with certain derivatives primarily forming ester glucuronides or glycine conjugates as major metabolites (Ghauri et al., 1992).

Material Science Applications

In the field of material science, the derivatives of 4-fluoro-3-(4-trifluoromethylphenyl)benzoic acid have been synthesized for the development of novel polymers. Salunke et al. (2007) synthesized new bisfluoro monomers used to prepare several poly(arylene ether)s. These polymers exhibited remarkable thermal stability and solubility in various organic solvents, with potential applications in engineering and materials science due to their distinguished properties like high thermal resistance and solubility in common solvents (Salunke et al., 2007).

Liquid Crystal Research

Another area of application is in the development of liquid crystals. Fouzai et al. (2018) conducted studies on linear supra-molecular liquid crystals derived from 4-(octyloxy)benzoic acid and its fluorinated derivatives. The research focused on the synthesis, structural investigation, and phase behavior of these compounds, which demonstrated the influence of fluorine atoms on their electro-optical and optical properties. These findings suggest potential uses in display technologies and electronic devices (Fouzai et al., 2018).

Chemical Synthesis

Moreover, the compound has been explored for its utility in chemical synthesis processes. Dmowski and Piasecka-Maciejewska (1998) reported on the regioselective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the production of 2,6-bis(trifluoromethyl)benzoic acid, a closely related compound. This study illustrated the versatility of such fluorinated aromatic compounds in synthesizing a variety of chemically and biologically significant molecules, showcasing the compound's role in advancing synthetic organic chemistry (Dmowski & Piasecka-Maciejewska, 1998).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and may cause respiratory irritation (STOT SE Category 3) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

4-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPQFNKVFUCGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680891
Record name 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

CAS RN

1261772-16-0
Record name 6-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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